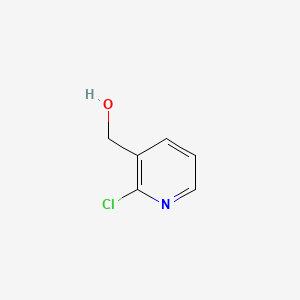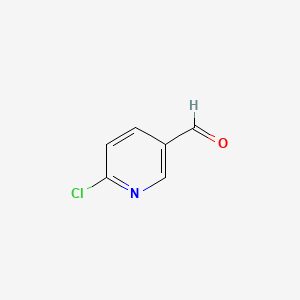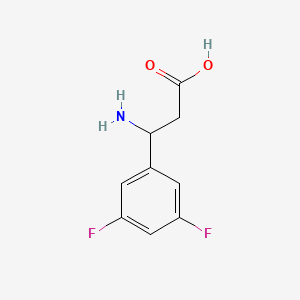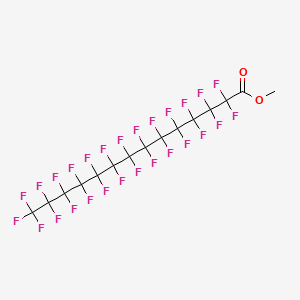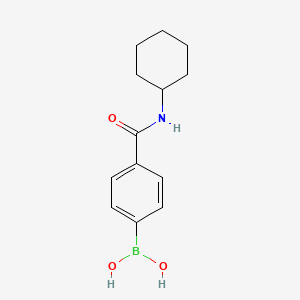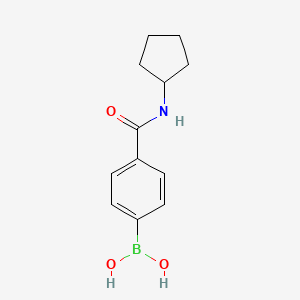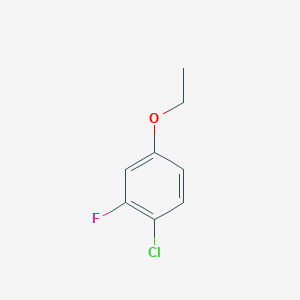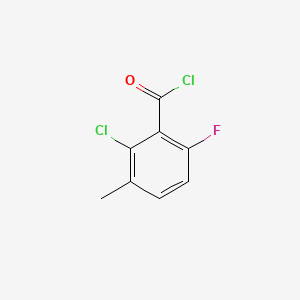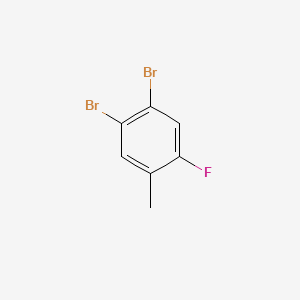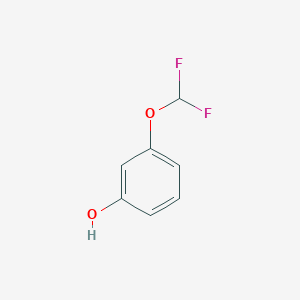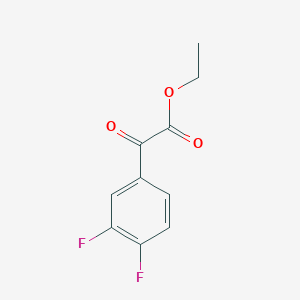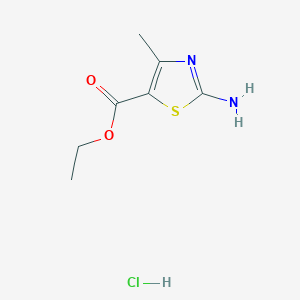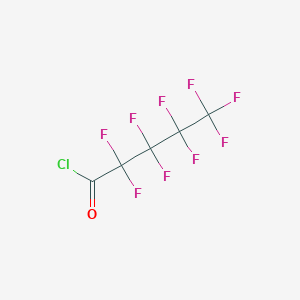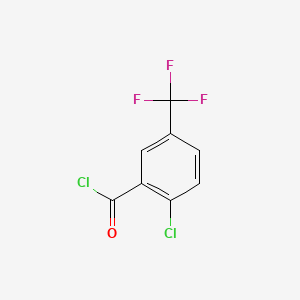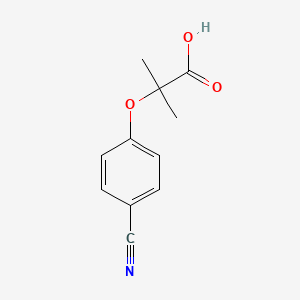
2-(4-Cyanophenoxy)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(4-Cyanophenoxy)-2-methylpropanoic acid (CMPA) is a synthetic organic compound belonging to the class of aromatic carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 214.2 g/mol and a melting point of 97-98°C. CMPA is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. It is also used in the synthesis of various polymers and in the production of agricultural chemicals. CMPA has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other pro-inflammatory compounds.
Wissenschaftliche Forschungsanwendungen
- Field : Biochemistry and Virology .
- Summary : Compounds similar to “2-(4-Cyanophenoxy)-2-methylpropanoic acid”, such as 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline and 4-(4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline, have been studied for their potential as antiviral agents, specifically against SARS-CoV-2 .
- Methods : The study involved computational screening using molecular docking and the ONIOM method to investigate the binding interactions of these compounds with the main protease of SARS-CoV-2 .
- Results : The compounds showed low binding energy values and appropriate molecular properties, suggesting they could bind to the main protease via hydrogen bonding and Pi-Pi stacking interactions with certain amino acid residues .
- Field : Analytical Chemistry .
- Summary : Boronic acids, which can be structurally related to “2-(4-Cyanophenoxy)-2-methylpropanoic acid”, are increasingly used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection, and detection can occur at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .
- Field : Agrochemistry .
- Summary : A compound structurally similar to “2-(4-Cyanophenoxy)-2-methylpropanoic acid”, known as cyhalofop-butyl, is an aryloxyphenoxypropionate herbicide with excellent herbicidal properties and low toxicity .
- Methods : Cyhalofop-butyl is a selective post-emergence herbicide that eliminates nearly all Echinochloa species .
- Results : The herbicide has been listed since 1992 and continues to be used due to its effectiveness and low toxicity .
Application in Antiviral Research
Application in Sensing Technologies
Application in Herbicide Development
- Field : Oncology and Biochemistry .
- Summary : A dual-responsive Pt(IV)/Ru(II) bimetallic polymer (PolyPt/Ru) has been designed to treat cisplatin-resistant tumors in a patient-derived xenograft (PDX) model . This polymer is an amphiphilic ABA-type triblock copolymer .
- Methods : PolyPt/Ru self-assembles into nanoparticles that are efficiently taken up by cisplatin-resistant cancer cells . Irradiation of cancer cells containing PolyPt/Ru nanoparticles with red light generates 1O2, induces polymer degradation, and triggers the release of the Ru(II) anticancer agent .
- Results : Meanwhile, the anticancer drug, cisplatin, is released in the intracellular environment via reduction of the Pt(IV) moieties .
- Field : Biochemistry and Biotechnology .
- Summary : (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) was synthesized by a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .
- Methods : The optimum organic solvent, acyl donor, aw, reaction temperature and shaking rate for the transesterification were acetonitrile, n-butanol, 0.11, 45°C and 200 rpm, respectively .
Application in Cancer Treatment
Application in Chemoenzymatic Synthesis
- Application in Drug-Resistant Tumor Treatment
- Field : Oncology and Biochemistry .
- Summary : A dual-responsive Pt(IV)/Ru(II) bimetallic polymer (PolyPt/Ru) has been designed to treat cisplatin-resistant tumors in a patient-derived xenograft (PDX) model . PolyPt/Ru is an amphiphilic ABA-type triblock copolymer .
- Methods : PolyPt/Ru self-assembles into nanoparticles that are efficiently taken up by cisplatin-resistant cancer cells . Irradiation of cancer cells containing PolyPt/Ru nanoparticles with red light generates 1O2, induces polymer degradation, and triggers the release of the Ru(II) anticancer agent .
- Results : Meanwhile, the anticancer drug, cisplatin, is released in the intracellular environment via reduction of the Pt(IV) moieties .
Eigenschaften
IUPAC Name |
2-(4-cyanophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(2,10(13)14)15-9-5-3-8(7-12)4-6-9/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGYSMXMZDBILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384221 | |
| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenoxy)-2-methylpropanoic acid | |
CAS RN |
79925-16-9 | |
| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-cyanophenoxy)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



